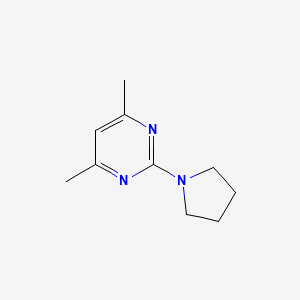

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .Applications De Recherche Scientifique

Green Chemistry Synthesis

One study presents a practical synthesis of 5,5′-Methylene-bis(benzotriazole), showcasing the use of environmentally benign processes. This research is part of a broader effort to develop green chemistry methods, which may include compounds like 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole as intermediates or related compounds in the synthesis of metal passivators and light-sensitive materials (Gu, Yu, Zhang, & Xu, 2009).

Photosensitive Protecting Groups

Another area of application is in the development of photosensitive protecting groups. A review of the literature up to September 1973 discusses the promising future of such groups, including 2-nitrobenzyl and 3-nitrophenyl derivatives, in synthetic chemistry (Amit, Zehavi, & Patchornik, 1974). These protecting groups are crucial in the temporary modification of molecules during chemical synthesis, suggesting a potential area of application for 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole derivatives.

Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, are detailed. This review covers the chemical and biological properties of these compounds, highlighting their significance in developing insecticidal, antiblastic, and other types of pharmacologically active agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). The inclusion of thiazoles underscores the relevance of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in synthesizing biologically active molecules.

Pharmaceutical Developments

Novel thiazole derivatives have been reviewed for their therapeutic patents, demonstrating the versatility of thiazoles in drug discovery. The review spans 2008 – 2012 and discusses thiazole's role in developing drugs with antioxidant, analgesic, anti-inflammatory, and other activities. This suggests a potential framework for exploring 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole in similar applications (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKXLZKNKFOCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)